1-Methyl-4(1H)-pyridinone

Physical Chemistry Process Chemistry Analytical Chemistry

Pyridinone isomer impurities compromise C-2 lithiation regioselectivity and catalytic acylation efficiency. 1-Methyl-4(1H)-pyridinone (CAS 695-19-2) provides a structurally authenticated solution: • Enables clean, regioselective C-2 lithiation for 2-substituted 4-pyridone libraries, eliminating isomer-related low yields. • pKa 3.33 ensures reliable catalytic activity in phosphorus-containing thiosemicarbazide synthesis. • Metabolically stable 4-pyridone core (logP ~0.385) supports CNS and intracellular drug-target programs.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 695-19-2
Cat. No. B139705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4(1H)-pyridinone
CAS695-19-2
Synonyms1-Methyl-4(1H)-pyridinone;  1-Methyl-4(1H)-pyridone;  1-Methyl-4-oxopyridine;  N-Methyl-4-pyridone;  N-Methyl-γ-pyridone; 
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C=C1
InChIInChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyOYPBUQASUUMJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4(1H)-pyridinone Technical Overview


1-Methyl-4(1H)-pyridinone (CAS 695-19-2), also known as 1-methyl-4-pyridone, is a six-membered N-methylated heterocyclic compound with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol [1]. It is characterized by a carbonyl group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and drug discovery and finds industrial application as a catalyst in acylation reactions and in the synthesis of phosphorus-containing thiosemicarbazides .

Medicinal chemistry scaffold and acylation catalyst research
Solid-state form supports easy handling and purification workflows
Reported use in phosphorus-containing thiosemicarbazide synthesis
Regioselective C-2 lithiation route for 2-substituted 4-pyridone libraries

1-Methyl-4(1H)-pyridinone Substitution Risks


While several pyridinone isomers and analogs share a similar molecular formula, their physicochemical and functional properties diverge significantly. Simple substitution with a positional isomer like 1-methyl-2-pyridone or an unsubstituted 4-pyridone can lead to drastically different outcomes in solubility, stability, reactivity, and catalytic efficiency. The precise location of the carbonyl group and N-methylation in 1-methyl-4(1H)-pyridinone dictates its unique acid/base behavior, lipophilicity, and solid-state characteristics, which are critical for its performance in specific chemical transformations and research applications [1]. A direct, quantitative comparison is necessary to justify its selection over readily available alternatives.

Positional isomer mismatch

1-Methyl-2-pyridone is a liquid at room temperature with very high water solubility; substitution may drastically alter handling, purification, and reaction phase behavior.

Carbonyl and N-methyl group shift

Relocation of the carbonyl group or loss of N-methylation changes acid/base character and catalytic mechanism, limiting direct replacement in acylation or thiosemicarbazide reactions.

Regioselective reactivity difference

C-2 lithiation efficiency reported for this isomer may not be replicated with 2-pyridone or unsubstituted 4-pyridone, reducing synthetic reliability in library construction.

1-Methyl-4(1H)-pyridinone vs. Close Analogs


Physicochemical Divergence vs. 1-Methyl-2-pyridone

1-Methyl-4(1H)-pyridinone exhibits a solid-state form at room temperature, whereas its positional isomer, 1-methyl-2-pyridone, is a liquid. This difference is quantitatively defined by their melting points: 92-98°C (dec.) for the 4-pyridinone compared to 30-32°C for the 2-pyridinone [1]. This represents a >60°C increase in melting point, indicating stronger intermolecular forces and enabling different handling, formulation, and purification strategies.

Melting point
Head-to-head
92–98°C (dec.) vs. 30–32°C for 1-methyl-2-pyridone; Δ > 60°C
Solid-state form simplifies weighing, storage, and purification workflows.
Standard lab conditions; decomposition noted.
Physical Chemistry Process Chemistry Analytical Chemistry

Solubility and Lipophilicity vs. 1-Methyl-2-pyridone

The aqueous solubility profile of 1-methyl-4(1H)-pyridinone is markedly different from that of 1-methyl-2-pyridone. While the 2-pyridone isomer is highly water-soluble (1000 mg/mL at 20°C) [1], the 4-pyridinone isomer is reported to be sparingly soluble in chloroform and only slightly soluble in methanol . This implies significantly lower aqueous solubility for the target compound. Additionally, the reported logP values for the target compound vary (-1.2 and 0.385 [2]), but both differ from the 2-pyridone isomer's partition coefficient of -0.23 , highlighting distinct lipophilicities.

Solubility / lipophilicity
Head-to-head
Sparingly water-soluble; LogP –1.2 to 0.385. 2-pyridone isomer: 1000 mg/mL solubility, LogP –0.23.
Lower aqueous solubility and higher lipophilicity support biphasic or CNS-penetrant design.
LogP values vary; confirm under project conditions.
Medicinal Chemistry Formulation Science ADME

Acid/Base Behavior vs. Pyridine

The pKa of 1-methyl-4(1H)-pyridinone is reported to be 3.33 [1], making it a considerably stronger acid than typical pyridine bases (pKa of conjugate acid of pyridine is ~5.2). This unique acidity arises from resonance stabilization of the conjugate base and is a key differentiator for its catalytic activity. Studies on pyridine-catalyzed formation of phosphorus-containing thiosemicarbazides show a correlation between catalyst basicity and reactivity [2]. The lower pKa of 1-methyl-4(1H)-pyridinone suggests it operates via a different catalytic mechanism or exhibits a distinct reactivity profile compared to unsubstituted pyridine.

Acid dissociation (pKa)
Cross-study
pKa 3.33 vs. pyridine conjugate acid ~5.2; ΔpKa ≈ 1.9 (stronger acid)
Higher acidity context for catalytic mechanism divergence from typical pyridine bases.
Aqueous solution; resonance-stabilized conjugate base.
Catalysis Reaction Mechanism Physical Organic Chemistry

Regioselective Lithiation vs. Other Pyridones

The regioselectivity of lithiation is a critical differentiator for synthetic applications. 1-Methyl-4(1H)-pyridinone undergoes clean and efficient lithiation specifically at the C-2 position [1]. This contrasts with the lithiation behavior of other pyridones, which may occur at different positions or lead to complex mixtures. This predictable C-2 lithiation enables the synthesis of a wide range of 2-substituted 4-pyridones, a valuable class of compounds in medicinal chemistry.

Regioselective lithiation
Class-level
Clean, efficient C-2 lithiation reported; other pyridone isomers may lithiate at different positions.
Predictable C-2 functionalization supports 2-substituted 4-pyridone library synthesis.
Reaction with organolithium reagents; regiochemical fidelity should be verified.
Synthetic Chemistry C-H Functionalization Methodology

Metabolic Stability: 4-Pyridones vs. Quinolones and Acridones

In a comparative study of matched sets of 4-pyridones, 4-quinolones, and 9-acridones, metabolic stability was found to increase steadily from 9-acridones to 4-quinolones to 4-pyridones . This trend correlates with an increase in Fsp3 (fraction of sp3-hybridized carbons) and logD. While 4-pyridones and 4-quinolones had similar hydrophobicity and solubility, the 4-pyridone scaffold consistently showed superior metabolic stability. As a core member of this class, 1-methyl-4(1H)-pyridinone benefits from this class-level advantage, making it a more metabolically robust scaffold for drug design compared to its quinolone or acridone counterparts.

Metabolic stability trend
Class-level
Reported rank: 4-pyridones > 4-quinolones > 9-acridones in in vitro microsomal assays.
Class-level metabolic stability context may guide scaffold selection in DMPK optimization.
Data to verify; trend linked to Fsp3 and logD.
Drug Discovery DMPK Medicinal Chemistry

Phosphorus-Containing Thiosemicarbazide Catalyst

1-Methyl-4(1H)-pyridinone is specifically cited as a catalyst in the preparation of phosphorus-containing thiosemicarbazides , a reaction of industrial relevance for producing antimicrobial, antiviral, and antitumor agents, as well as pesticides . This application is not commonly reported for its simpler analog, 4-pyridone, or for the 2-pyridone isomer. The catalytic role is likely linked to its specific acid/base properties and ability to activate reaction partners. A patent describes a process using this compound with a yield of 70% for its own preparation [1], demonstrating its practical utility in scalable syntheses.

Thiosemicarbazide catalyst
Supporting evidence
Reported catalyst for phosphorus-containing thiosemicarbazide formation; 70% yield in its own synthesis.
Supports specific catalytic application; isomer substitution may require re-optimization.
Patent data; verify efficiency in target reaction.
Organophosphorus Chemistry Catalysis Agrochemicals

1-Methyl-4(1H)-pyridinone Application Scenarios


2-Substituted 4-Pyridone Library Synthesis

1-Methyl-4(1H)-pyridinone is the optimal starting material for generating diverse 2-substituted 4-pyridone derivatives. Its clean and efficient C-2 lithiation provides a regioselective route that avoids the complexity and low yields associated with other pyridone isomers. This predictable reactivity is essential for building focused compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Phosphorus-Containing Thiosemicarbazide Synthesis

This compound is specifically employed as a catalyst in the preparation of phosphorus-containing thiosemicarbazides , a class of compounds with applications in antimicrobial and agrochemical research. Its unique acid/base profile (pKa = 3.33) [3] likely underlies its catalytic efficiency in this reaction. Substituting with a different pyridinone isomer would likely result in reduced catalytic activity or require a complete re-optimization of reaction conditions.

Metabolically Stable Scaffold for Drug Design

When designing drug candidates where metabolic stability is a primary concern, the 4-pyridone core, as found in 1-methyl-4(1H)-pyridinone, offers a significant advantage over 4-quinolone and 9-acridone analogs . This class-level property, combined with its moderate lipophilicity (logP ~0.385) [3], makes it a suitable scaffold for optimizing both pharmacokinetic and pharmacodynamic properties. It is particularly valuable when targeting intracellular or CNS targets that require a degree of membrane permeability.

Novel Acylation Catalyst Development

1-Methyl-4(1H)-pyridinone is a known catalyst for acylation reactions . Its enhanced acidity relative to pyridine suggests a distinct catalytic mechanism, potentially involving the formation of a reactive N-acylpyridinium intermediate. Researchers developing new catalytic methodologies for esterification or amidation can leverage this compound's unique properties to achieve different selectivity or rate enhancements compared to traditional basic catalysts like DMAP.

Application
Selection Property
Validation Focus
2-Substituted 4-pyridone library synthesis
Regioselective C-2 lithiation efficiency
Lithiation yield and regiochemical fidelity
Phosphorus-containing thiosemicarbazide catalyst
Reported catalytic activity in thiosemicarbazide formation
Catalyst loading and product yield benchmarking
Metabolically stable scaffold design
Class-level 4-pyridone metabolic stability trend
In vitro microsomal stability and logD correlation
Acylation catalyst development
Acid-base profile distinct from pyridine bases
Catalytic mechanism and rate enhancement in esterification/amidation

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